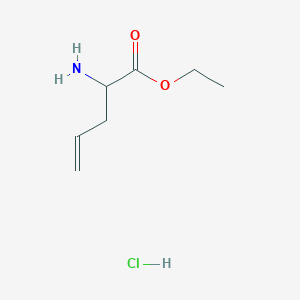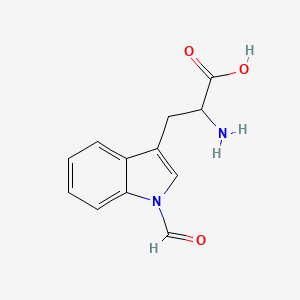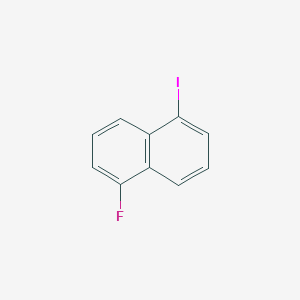
1-Fluoro-5-iodonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-5-iodonaphthalene is an organic compound with the molecular formula C₁₀H₆FI. It is a derivative of naphthalene, where a fluorine atom is attached to the first carbon and an iodine atom is attached to the fifth carbon of the naphthalene ring system. This compound is of interest in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Fluoro-5-iodonaphthalene can be synthesized through several methods. One common approach is the halogenation of naphthalene. In this process, naphthalene is first fluorinated to produce 1-fluoronaphthalene, which is then further iodinated to obtain this compound. The reaction conditions typically involve the use of strong oxidizing agents and iodine sources under controlled temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale halogenation reactions. These reactions are carried out in specialized reactors that allow for precise control of temperature, pressure, and reactant concentrations. The process is designed to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluoro-5-iodonaphthalene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂). These reactions typically occur under acidic conditions.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve the use of nucleophiles such as iodide ions (I⁻) or other halides. These reactions are usually carried out in polar solvents.
Major Products Formed:
Oxidation: The major products of oxidation reactions include carboxylic acids and ketones.
Reduction: Reduction reactions typically yield hydrocarbons or alcohols.
Substitution: Substitution reactions can lead to the formation of various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-5-iodonaphthalene is used in various scientific research applications, including chemistry, biology, medicine, and industry. Its unique chemical properties make it a valuable compound for the synthesis of pharmaceuticals, agrochemicals, and organic materials. Additionally, it is used as a building block in the development of new chemical entities and as a reagent in organic synthesis.
Wirkmechanismus
1-Fluoro-5-iodonaphthalene is compared with other similar compounds, such as 1-fluoro-2-iodonaphthalene and 1-fluoro-3-iodonaphthalene. These compounds share similar structural features but differ in the position of the halogen atoms on the naphthalene ring. The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications.
Vergleich Mit ähnlichen Verbindungen
1-fluoro-2-iodonaphthalene
1-fluoro-3-iodonaphthalene
1-fluoro-4-iodonaphthalene
1-fluoro-6-iodonaphthalene
Eigenschaften
Molekularformel |
C10H6FI |
|---|---|
Molekulargewicht |
272.06 g/mol |
IUPAC-Name |
1-fluoro-5-iodonaphthalene |
InChI |
InChI=1S/C10H6FI/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H |
InChI-Schlüssel |
IXVLYOFXKCWCKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC=C2I)C(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


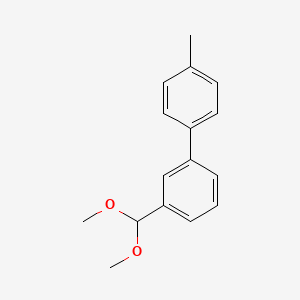
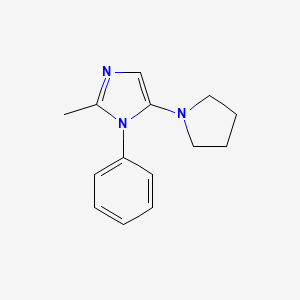
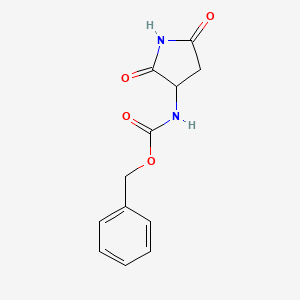

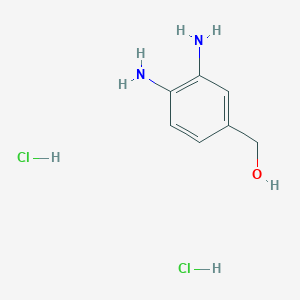
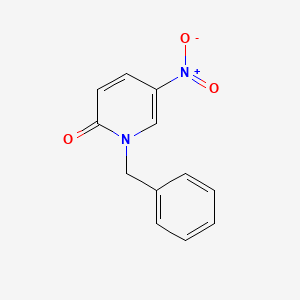

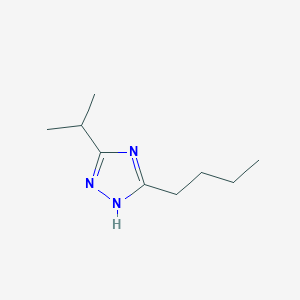
![2-Bromo-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15204067.png)
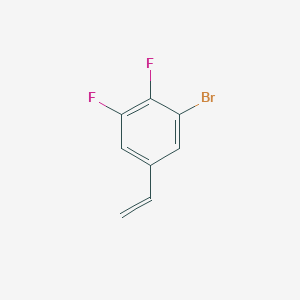
![[(S)-1-(5-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15204070.png)

